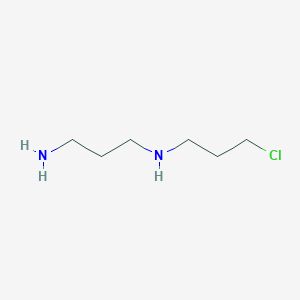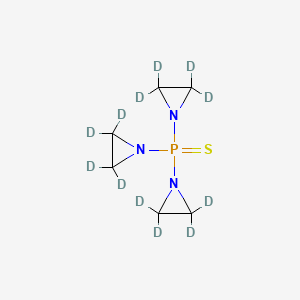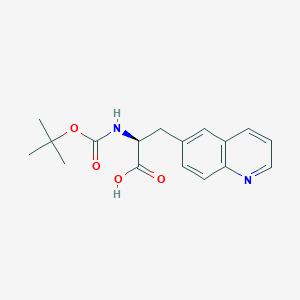
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a quinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Free amino acid derivatives.
科学研究应用
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the amino acid backbone can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(quinolin-6-YL)propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-2-((Tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: Contains a pyridine moiety instead of quinoline, altering its reactivity and biological activity.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is unique due to the presence of both the Boc-protected amino group and the quinoline moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-13-12(9-11)5-4-8-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI 键 |
RKXHRTIJBJISNY-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
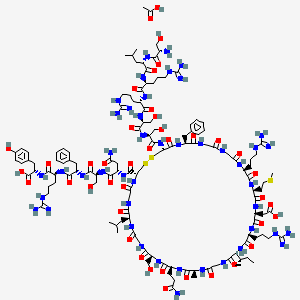
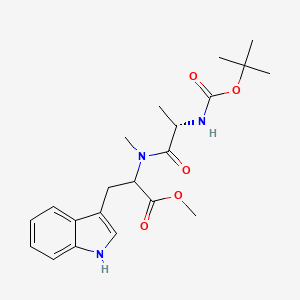
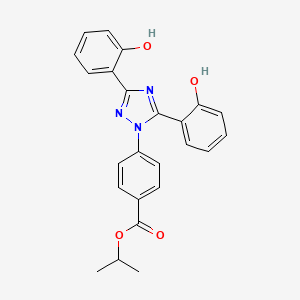



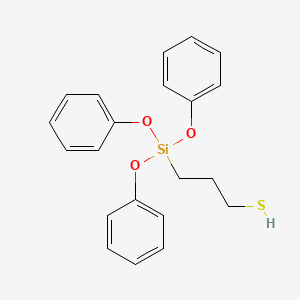



![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
